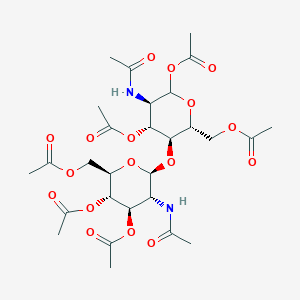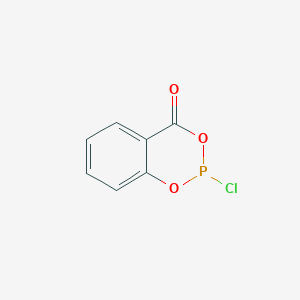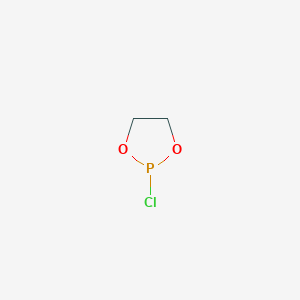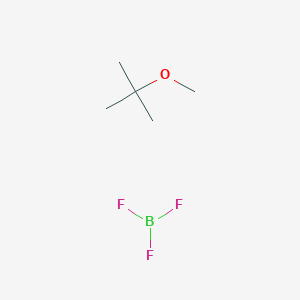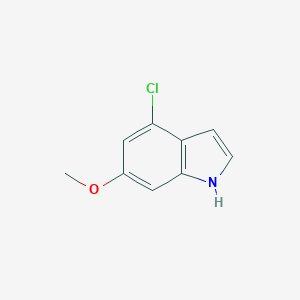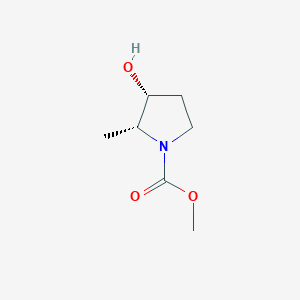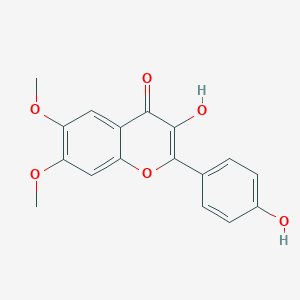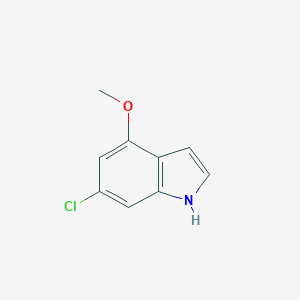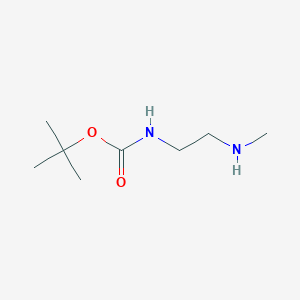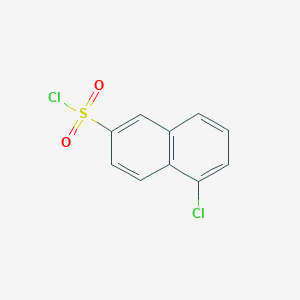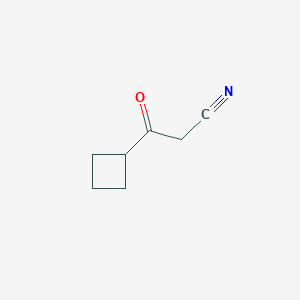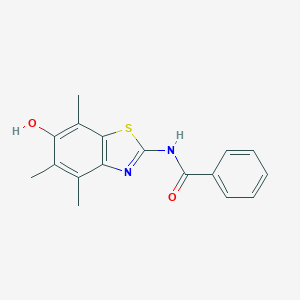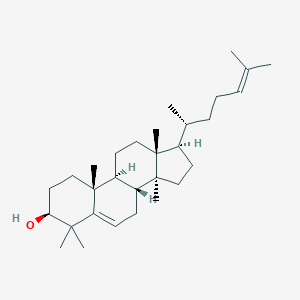
delta5,24-Lanostadien-3beta-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delta5,24-Lanostadien-3beta-ol, also known as ergosterol, is a sterol found in fungi, plants, and some animals. It is a precursor to vitamin D2 and is commonly used in the synthesis of pharmaceuticals and agrochemicals. In recent years, there has been increasing interest in the scientific research application of delta5,24-Lanostadien-3beta-ol due to its potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of delta5,24-Lanostadien-3beta-ol is not fully understood, but research has suggested that it may work by inhibiting certain enzymes and signaling pathways in the body. It may also have an effect on the cell membrane, altering its structure and function.
Efectos Bioquímicos Y Fisiológicos
Delta5,24-Lanostadien-3beta-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain fungi, including Candida albicans and Aspergillus niger. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, delta5,24-Lanostadien-3beta-ol has been shown to have antioxidant properties, protecting cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Delta5,24-Lanostadien-3beta-ol has several advantages for lab experiments, including its availability and low cost. It is also relatively easy to synthesize and purify. However, there are also limitations to its use in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on delta5,24-Lanostadien-3beta-ol. One area of interest is its potential as a treatment for cancer. Research has shown that delta5,24-Lanostadien-3beta-ol may have anti-cancer properties, and further studies are needed to explore its potential as a cancer treatment. Another area of interest is its potential as a treatment for osteoporosis. Research has shown that delta5,24-Lanostadien-3beta-ol may have a positive effect on bone density, and further studies are needed to explore its potential as an osteoporosis treatment. Finally, research is needed to explore the potential side effects of delta5,24-Lanostadien-3beta-ol and to determine the optimal dosages for therapeutic use.
Métodos De Síntesis
The synthesis of delta5,24-Lanostadien-3beta-ol can be achieved through several methods, including extraction from natural sources and chemical synthesis. One common method involves the extraction of delta5,24-Lanostadien-3beta-ol from fungi, followed by purification and isolation. Chemical synthesis involves the use of various reagents and catalysts to convert starting materials into delta5,24-Lanostadien-3beta-ol.
Aplicaciones Científicas De Investigación
Delta5,24-Lanostadien-3beta-ol has been the subject of numerous scientific studies due to its potential therapeutic benefits. Research has shown that delta5,24-Lanostadien-3beta-ol has antifungal, anti-inflammatory, and antioxidant properties. It has also been shown to have potential as a treatment for cancer, osteoporosis, and cardiovascular disease.
Propiedades
Número CAS |
121108-99-4 |
|---|---|
Nombre del producto |
delta5,24-Lanostadien-3beta-ol |
Fórmula molecular |
C30H50O |
Peso molecular |
426.7 g/mol |
Nombre IUPAC |
(3S,8R,9S,10R,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,13,21-24,26,31H,9,11-12,14-19H2,1-8H3/t21-,22-,23+,24-,26+,28-,29-,30+/m1/s1 |
Clave InChI |
JPIRLIZZOSSGHC-VYDJUYQOSA-N |
SMILES isomérico |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3C2CC=C4C3(CCC(C4(C)C)O)C)C)C |
SMILES canónico |
CC(CCC=C(C)C)C1CCC2(C1(CCC3C2CC=C4C3(CCC(C4(C)C)O)C)C)C |
Sinónimos |
19(10--9 beta)abeo-lanosta-5(6),24-dien-3 beta-ol cucurbita-5,24-dien-3-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide](/img/structure/B43511.png)
![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B43514.png)
